N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide
Description
N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide is a structurally complex acetamide derivative featuring:
- A pyrazole ring substituted with 4-fluorophenyl and phenyl groups, enhancing aromatic stacking capabilities.
This compound is synthesized via carbodiimide-mediated coupling reactions, analogous to methods described for related acetamides .
Properties
CAS No. |
477732-67-5 |
|---|---|
Molecular Formula |
C24H16Cl2FN5O2 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C24H16Cl2FN5O2/c25-20-11-10-18(12-21(20)26)29-23(33)24(34)30-28-13-16-14-32(19-4-2-1-3-5-19)31-22(16)15-6-8-17(27)9-7-15/h1-14H,(H,29,33)(H,30,34)/b28-13+ |
InChI Key |
YIAKMMSVMHHLDV-XODNFHPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide involves multiple steps. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic effects. Additionally, in the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs differ in the substituents on the phenyl ring attached to the acetamide nitrogen. These modifications influence molecular weight, polarity, and intermolecular interactions:
*Estimated based on analogs; exact mass requires experimental validation.
Key Observations :
- Halogen bonding: The chlorine atoms in the target compound may engage in stronger non-covalent interactions compared to the alkyl groups in analogs, influencing target binding affinity .
Comparison with Other Acetamide Derivatives
2.2.1. Heterocyclic Variations
Key Observations :
- The pyrazole-hydrazino system in the target compound allows for extended π-conjugation, which may enhance UV-Vis absorbance properties compared to thiazole or dihydro-pyrazole analogs .
- Hydrogen bonding: The thiazole derivative forms inversion dimers via N–H···N interactions , whereas the target compound’s hydrazino group may participate in N–H···O or N–H···Cl bonds, altering crystal packing .
Spectroscopic and Analytical Comparisons
2.3.1. NMR Spectroscopy
- Region-specific shifts : In analogs with ethyl or methyl substituents, NMR chemical shifts for protons in regions A (positions 39–44) and B (positions 29–36) vary significantly, indicating substituent-dependent electronic environments . The 3,4-dichloro substituent in the target compound is expected to deshield adjacent protons due to electron-withdrawing effects.
2.3.2. Mass Spectrometry
- Fragmentation patterns : Molecular networking analysis reveals that related acetamides cluster based on cosine scores of MS/MS spectra . The target compound’s dichlorophenyl group may yield unique fragment ions (e.g., Cl⁻ loss at m/z 469.3), distinguishing it from analogs .
Crystallographic and Hydrogen-Bonding Behavior
Key Observations :
- The planarity of the pyrazole-hydrazino system in the target compound may reduce steric repulsion compared to bulkier dihydro-pyrazole analogs, favoring tighter crystal packing .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via multi-step reactions, including:
- Step 1: Condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives to form the hydrazone intermediate .
- Step 2: Reaction with 2-oxoacetamide derivatives, often using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF under reflux .
- Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to improved solubility of intermediates.
- Catalysts: Triethylamine or DMAP can accelerate acylation steps .
- Design of Experiments (DoE): Systematic variation of temperature, stoichiometry, and reaction time using statistical models to maximize yield and purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) in the acetamide and hydrazine moieties .
- LC-MS: Verify molecular weight (e.g., [M+H]+ peak) and assess purity (>95% by area normalization) .
Basic: How is purity assessed, and what analytical thresholds are considered acceptable?
Methodological Answer:
- HPLC/LC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is standard for biological testing .
- Elemental Analysis: Carbon, hydrogen, nitrogen, and halogen content must align with theoretical values within ±0.4% deviation .
- Melting Point: Sharp melting range (e.g., 473–475 K) indicates crystalline homogeneity .
Advanced: What mechanistic insights exist for key reactions (e.g., hydrazone formation), and how do substituents influence reactivity?
Methodological Answer:
- Hydrazone Formation: Proceeds via nucleophilic attack of hydrazine on the aldehyde carbonyl, followed by dehydration. Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings increase electrophilicity of the aldehyde, accelerating condensation .
- Steric Effects: Bulky substituents (e.g., 3,4-dichlorophenyl) may slow acylation steps, requiring prolonged reaction times or elevated temperatures .
Advanced: How can structure-activity relationships (SAR) guide the optimization of biological activity?
Methodological Answer:
- Key Structural Motifs:
- SAR Strategies:
- Introduce electron-donating groups (e.g., -OCH3) on the phenyl ring to modulate solubility without compromising target affinity .
- Replace the fluorophenyl group with bioisosteres (e.g., thiophene) to evaluate toxicity profiles .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer:
- Case Study: Discrepancies between NMR-predicted and X-ray-observed conformations may arise from dynamic effects in solution vs. solid-state packing.
Advanced: What computational approaches are effective for modeling interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., kinases) using PyMOL for visualization. Focus on key residues (e.g., ATP-binding pocket lysines) .
- MD Simulations (GROMACS): Simulate ligand-protein complexes for 100 ns to assess binding stability and identify critical hydrogen bonds .
- QSAR Models: Use Hammett constants or logP values to correlate substituent effects with IC50 data .
Advanced: How does the compound’s stability vary under different storage or experimental conditions?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (e.g., >200°C indicates suitability for high-temperature reactions) .
- Photostability: Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive intermediates .
- Hydrolytic Stability: Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., hydrazine linkages degrade under strong acidic/basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
